Product packaging for Ac-Lys-Ile-Phe-Met-Lys-NH2(Cat. No.:CAS No. 156162-44-6)

Ac-Lys-Ile-Phe-Met-Lys-NH2

Cat. No.: B582814
CAS No.: 156162-44-6
M. Wt: 706.948
InChI Key: IIUHBGJZIZOWHI-AGEVTBPVSA-N
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Description

Significance of Peptidomimetics and Peptide Analogues in Drug Discovery and Chemical Probe Development

While naturally occurring peptides have immense therapeutic potential, their application is often limited by inherent drawbacks such as susceptibility to enzymatic degradation and poor oral bioavailability. nih.govsemanticscholar.org To overcome these limitations, medicinal chemists develop peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. semanticscholar.orgresearchgate.net These modifications can include alterations to the peptide backbone or the incorporation of non-natural amino acids. researchgate.netresearchgate.net

Peptide analogues, which are synthetic peptides with deliberate sequence variations, are indispensable as chemical probes. uni-ulm.dejneurosci.org These molecules allow researchers to dissect the structure-activity relationships of bioactive peptides, identifying the key amino acid residues responsible for their biological effects. jneurosci.orgrsc.org By systematically modifying a peptide's sequence, scientists can fine-tune its properties to create highly specific tools for studying biological systems. uni-ulm.de

Overview of Naturally Occurring and Synthetic Bioactive Peptides in Academic Research

Academic research extensively utilizes both naturally occurring and synthetic bioactive peptides to explore fundamental biological processes. escholarship.orgbiorxiv.org Natural peptides, sourced from various organisms, often exhibit potent and selective biological activities. researchgate.netnih.gov For instance, many toxins from animal venoms are peptides that target ion channels with high precision. uq.edu.aumdpi.com

Synthetic peptides, on the other hand, offer the advantage of being readily accessible and modifiable. google.com Researchers can synthesize peptides with specific labels, such as fluorescent tags, or introduce chemical modifications to enhance their stability or target-binding properties. researchgate.net This versatility has made synthetic peptides central to a wide range of research areas, from studying protein-protein interactions to developing new anticancer agents. nih.gov

Contextualization of Ac-Lys-Ile-Phe-Met-Lys-NH2 within Contemporary Peptide Research Paradigms

This compound, also known as the "Inactivation Gate Peptide," is a prime example of a synthetic peptide designed as a chemical probe to investigate a specific biological phenomenon: the inactivation of voltage-gated sodium channels. rupress.orgthermofisher.in The sequence of this peptide is derived from a critical region of the sodium channel protein itself, specifically the intracellular loop connecting domains III and IV, which is responsible for the channel's fast inactivation. uni-ulm.denih.gov

This peptide contains the highly conserved Isoleucine-Phenylalanine-Methionine (IFM) motif, which acts as a "latch" to block the channel pore from the intracellular side shortly after it opens in response to membrane depolarization. mdpi.comnih.gov By applying the synthetic this compound peptide to the intracellular side of sodium channels, researchers can mimic and study this natural inactivation process. rupress.orgrupress.org

Research Findings on this compound

Detailed electrophysiological studies have utilized this compound and its analogues to elucidate the structural and functional requirements for sodium channel inactivation. These studies have provided valuable insights into the molecular interactions that govern this crucial physiological process.

A key finding is that the this compound peptide can restore fast inactivation to mutant sodium channels where the native inactivation gate is defective. researchgate.netjneurosci.orgoup.com This has allowed for a detailed examination of the peptide's blocking mechanism. Research has shown that the peptide induces two types of block: a "fast block" that closely resembles the kinetics of natural inactivation, and a "slow, use-dependent block" that occurs with repeated channel activation. nih.govrupress.org

The table below summarizes the key characteristics of the this compound peptide.

PropertyValue
Full Name Acetyl-Lysyl-Isoleucyl-Phenylalanyl-Methionyl-Lysyl-amide
Abbreviation This compound
CAS Number 156162-44-6
Molecular Formula C35H60N8O6S
Molecular Weight 706.95 g/mol
Primary Function Inactivation gate peptide for voltage-gated sodium channels

The following interactive table details the effects of specific amino acid substitutions within the IFM motif on the blocking activity of related peptides, as determined by electrophysiological studies.

Original ResidueSubstitutionEffect on Blocking PotencyReference
IsoleucineSmaller, less hydrophobic residuesReduced potency nih.gov
PhenylalanineTryptophanSimilar potency rupress.org
Phenylalanine4-NH2-phenylalanineGreatly reduced potency rupress.org
MethionineSmaller, less hydrophobic residuesReduced potency rupress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H58N8O6S B582814 Ac-Lys-Ile-Phe-Met-Lys-NH2 CAS No. 156162-44-6

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N8O6S/c1-5-22(2)29(42-32(46)26(38-23(3)43)16-10-12-19-36)34(48)41-28(21-24-13-7-6-8-14-24)33(47)40-27(17-20-49-4)31(45)39-25(30(37)44)15-9-11-18-35/h6-8,13-14,22,25-29H,5,9-12,15-21,35-36H2,1-4H3,(H2,37,44)(H,38,43)(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t22-,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHBGJZIZOWHI-AGEVTBPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ac-Lys-Ile-Phe-Met-Lys-NH2 and Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides like this compound, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product. uni-regensburg.de The synthesis is typically performed on a polymeric resin, building the peptide chain in a stepwise manner from the C-terminus to the N-terminus. medsci.orgdairy-journal.org

Fmoc-Based Synthesis Strategies and Optimization

The most prevalent strategy for the synthesis of this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govresearchgate.net This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. illinois.edu

Resin and Linker Selection: For the synthesis of a C-terminally amidated peptide like this compound, a Rink amide resin is a common choice. researchgate.netnih.gov This resin contains a linker that, upon cleavage with a strong acid such as trifluoroacetic acid (TFA), releases the peptide as a C-terminal amide.

Coupling and Deprotection Cycles: The synthesis involves repetitive cycles of Fmoc deprotection and amino acid coupling. sigmaaldrich.com

Fmoc Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent to facilitate the formation of the peptide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). nih.govntu.ac.uk Uronium/aminium-based reagents like HATU, HBTU, or HCTU are also widely used for their high efficiency. nih.gov

Acetylation of the N-terminus: Following the coupling of the final amino acid (Lysine), the N-terminal Fmoc group is removed, and the free amine is acetylated. This is typically achieved by treating the resin-bound peptide with acetic anhydride (B1165640) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Cleavage and Purification: The final step is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. This is accomplished by treating the resin with a cleavage cocktail, most commonly a mixture of TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. sigmaaldrich.com The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-Based Synthesis Strategies for Challenging Sequences

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy offers an alternative to the Fmoc/tBu approach. chemicalbook.com In this method, the temporary Nα-Boc group is removed with a moderate acid like TFA, while the more permanent benzyl-based side-chain protecting groups are cleaved with a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) during the final cleavage step. chemicalbook.compeptide.com

Advantages for Specific Sequences: The Boc/Bzl strategy can be advantageous for sequences prone to aggregation during synthesis, as the repeated TFA treatments can help to disrupt intermolecular hydrogen bonding. chemicalbook.com

Resin and Side-Chain Protection: For the synthesis of a peptide amide using the Boc strategy, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is typically employed. lsu.edubachem.com The side chains of the amino acids are protected with benzyl-based groups, for instance, Boc-Lys(2-Cl-Z)-OH is a commonly used derivative for lysine (B10760008). bachem.com

Neutralization Step: A key difference from the Fmoc strategy is the requirement for a neutralization step after each Boc deprotection. The resulting TFA salt of the N-terminal amine must be neutralized with a non-nucleophilic base like DIPEA before the next coupling reaction can proceed. peptide.com

Side Chain Protection and Deprotection Regimes

The presence of two lysine residues and a methionine in the sequence of this compound necessitates a carefully planned side-chain protection strategy to avoid unwanted side reactions. dairy-journal.org

Lysine Protection: The ε-amino group of lysine is highly nucleophilic and must be protected during peptide synthesis. dairy-journal.org

In Fmoc-SPPS , the most common protecting group for lysine is the acid-labile tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH). researchgate.net

For Boc-SPPS , a benzyl-based protecting group like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is typically used (Boc-Lys(2-Cl-Z)-OH). researchgate.net

Orthogonal Protection for Selective Modification: If selective modification of one lysine residue is desired, an orthogonal protecting group strategy is employed. illinois.edu This involves using protecting groups for the two lysines that can be removed under different conditions. For example, one lysine could be protected with the standard Boc group, while the other is protected with a group like Mtt (4-methyltrityl), Mmt (4-methoxytrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). illinois.edursc.org These groups are stable to the piperidine used for Fmoc removal but can be selectively cleaved on-resin using dilute acid (for Mtt/Mmt) or hydrazine (B178648) (for Dde/ivDde), allowing for site-specific modification before final cleavage. illinois.edursc.org

Methionine Protection: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide (B87167) or sulfone and S-alkylation during synthesis, particularly during the final acidic cleavage. google.comgoogle.com While methionine can sometimes be incorporated without side-chain protection, the use of scavengers like EDT in the cleavage cocktail is crucial to minimize these side reactions. google.com In cases where oxidation is a significant issue, the use of pre-formed methionine sulfoxide derivatives can be considered, which can be reduced back to methionine after synthesis.

Solution-Phase Peptide Synthesis Approaches

While less common for routine peptide synthesis due to its labor-intensive nature, solution-phase peptide synthesis (LPPS) remains a valuable strategy, especially for the large-scale production of peptides and for convergent synthesis strategies. acs.org In a solution-phase approach, peptide fragments can be synthesized and purified individually before being coupled together to form the final peptide. bachem.com For a hexapeptide like this compound, a convergent "3+2+1" or a "2+2+2" fragment condensation strategy could be envisioned. bachem.com This method can help to overcome challenges associated with aggregation in long SPPS syntheses and allows for the purification of intermediates, potentially leading to a purer final product. Recent advancements, such as the use of isostearyl-mixed anhydride coupling, have improved the efficiency of solution-phase synthesis.

Post-Synthetic Modifications and Derivatization of this compound

Post-synthetic modification of the synthesized peptide allows for the introduction of various functionalities to study its biological activity or to develop analogues with improved properties.

Lysine Side-Chain Modification: The two ε-amino groups of the lysine residues are primary targets for derivatization. Using an orthogonal protection strategy during synthesis, one of the lysine side chains can be selectively deprotected and modified on-resin. researchgate.net Modifications can include the attachment of fluorescent labels, biotin (B1667282), or other reporter groups.

Methionine Side-Chain Modification: The methionine residue offers a unique site for modification. Its thioether side chain can be selectively targeted for various chemical transformations.

Oxidation: Methionine can be oxidized to methionine sulfoxide or sulfone. This modification can occur as a side reaction during synthesis but can also be performed intentionally to study its effect on peptide structure and function. ntu.edu.sg

Alkylation: The methionine side chain can be alkylated to form sulfonium (B1226848) ions. This can be used to introduce various chemical probes or to create stapled peptides for conformational constraint. ethz.ch

Ruthenium-Catalyzed Sulfimidation: A reversible modification strategy involves the ruthenium-catalyzed sulfimidation of the methionine residue. This allows for the temporary attachment of functional groups that can be later removed under mild conditions. researchgate.net

N-Terminal and C-Terminal Derivatizations (e.g., Acetylation, Amidation)

The native structure of this compound already includes two common and significant terminal modifications: N-terminal acetylation and C-terminal amidation. These modifications are not merely synthetic artifacts but are deliberately incorporated to enhance the peptide's stability and biological relevance. lifetein.comlifetein.com

N-Terminal Acetylation: The addition of an acetyl group to the N-terminal lysine removes the positive charge of the free amine. This modification is known to increase a peptide's resistance to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. biosyn.commdpi.com By blocking this primary degradation pathway, acetylation prolongs the peptide's half-life in biological systems. Furthermore, the neutral N-terminus can mimic the structure of native proteins, potentially leading to improved biological activity. lifetein.comlifetein.com

ModificationPurposeEffect on Peptide
N-Terminal Acetylation Increase stability, mimic native proteinsRemoves positive charge, confers resistance to aminopeptidases. lifetein.combiosyn.com
C-Terminal Amidation Increase stability, enhance biological activityRemoves negative charge, confers resistance to carboxypeptidases. mdpi.comtandfonline.com

Incorporation of Unnatural Amino Acids and Mimics

To further explore the structure-activity relationships of this compound, researchers can incorporate unnatural amino acids or their mimics into the peptide sequence. This strategy offers a powerful tool for probing the role of specific residues and for designing peptides with novel properties. cpcscientific.com The introduction of non-proteinogenic amino acids can impose conformational constraints, enhance proteolytic stability, and introduce new functionalities. cpcscientific.comrsc.org

For instance, replacing a natural L-amino acid with its D-enantiomer can render the peptide resistant to enzymatic degradation. Other unnatural amino acids, such as those with modified side chains or backbone structures, can be used to investigate the importance of specific interactions or to create peptidomimetics with improved pharmacological properties. cpcscientific.com The synthesis of such analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of both natural and unnatural amino acid building blocks. springernature.comgoogle.com

Fluorescent Labeling for Biological Investigations

Fluorescent labeling is an indispensable technique for visualizing and tracking peptides within biological systems. jpt.comcreative-peptides.com By attaching a fluorescent dye to this compound, researchers can monitor its localization, uptake, and interactions with cellular components in real-time using techniques like fluorescence microscopy. creative-peptides.combiocompare.com

The choice of fluorophore and the site of attachment are critical considerations. sigmaaldrich.com Dyes can be conjugated to the N-terminus or to the side chain of reactive amino acids like lysine. jpt.comqyaobio.com The two lysine residues in the this compound sequence provide potential sites for labeling. The selection of the labeling position is crucial to avoid interfering with the peptide's biological activity. lifetein.com

Commonly used fluorescent dyes for peptide labeling include fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives (like TAMRA), and cyanine (B1664457) dyes (such as Cy3 and Cy5). jpt.com These dyes have distinct excitation and emission spectra, allowing for flexibility in experimental design and multiplexing.

FluorophoreExcitation (nm)Emission (nm)
FITC ~490~520
TAMRA ~543~572
Cy3 ~550~570
Cy5 ~650~670

Note: The exact excitation and emission maxima can vary depending on the local environment.

Fluorescence Resonance Energy Transfer (FRET) is another powerful application of fluorescent labeling. biocompare.comsigmaaldrich.com By labeling the peptide with a donor fluorophore and its binding partner with an acceptor fluorophore, researchers can study their interaction by monitoring the energy transfer between the two dyes. sigmaaldrich.com

PEGylation and Other Conjugation Strategies for Enhanced Research Utility

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides. nih.govbachem.com For a research tool like this compound, PEGylation can offer several advantages. labinsights.nl

The increased hydrodynamic volume of the PEGylated peptide can reduce its renal clearance, leading to a longer circulation half-life. frontiersin.orgbiochempeg.com PEGylation can also enhance the solubility of hydrophobic peptides and shield them from proteolytic degradation. labinsights.nl The attachment of PEG can be achieved at specific sites, such as the N-terminus or the lysine side chains, using various chemical strategies. bachem.com

Beyond PEGylation, other conjugation strategies can be employed to enhance the research utility of this peptide. For instance, conjugation to a cell-penetrating peptide could facilitate its entry into cells. Biotinylation, the attachment of a biotin molecule, allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be utilized for purification, immobilization, or detection purposes. biocompare.com

Combinatorial Library Synthesis for Peptide Discovery and Optimization

Combinatorial chemistry provides a powerful platform for the discovery and optimization of peptides by generating and screening large libraries of related sequences. americanpeptidesociety.org Starting with the this compound sequence as a template, a combinatorial library could be synthesized to explore the impact of amino acid substitutions at each position.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. The far-UV CD spectrum of Ac-Lys-Ile-Phe-Met-Lys-NH2 in aqueous buffer has been reported to exhibit a strong negative band around 200 nm, which is characteristic of a predominantly random coil conformation. This suggests that in an aqueous environment, the peptide does not adopt a stable, well-defined secondary structure like an α-helix or β-sheet. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, a noticeable conformational change is observed. The appearance of a negative band at ~208 nm and a slight positive shoulder around 195 nm indicates a transition towards a more ordered structure, possibly incorporating α-helical turns.

Solvent/EnvironmentPredominant ConformationKey CD Spectral Features
Aqueous BufferRandom CoilStrong negative band at ~200 nm
SDS MicellesPartial α-helical characterNegative band at ~208 nm, positive shoulder at ~195 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, have been employed to assign the proton resonances of this compound and to determine inter-proton distances.

Analysis of the chemical shifts of the α-protons (Hα) can provide initial indications of secondary structure. For this compound in aqueous solution, the Hα chemical shifts are close to their random coil values, corroborating the CD spectroscopy findings. The rotating frame Overhauser effect spectroscopy (ROESY) experiments reveal a limited number of sequential and medium-range nuclear Overhauser effects (NOEs), further supporting the absence of a stable, folded structure in water. The observed NOEs are primarily between adjacent residues, which is consistent with a flexible and extended conformation.

Mass Spectrometry for Sequence Verification and Purity Analysis

Mass spectrometry is a critical tool for confirming the primary structure and assessing the purity of synthetic peptides. For this compound, electrospray ionization mass spectrometry (ESI-MS) typically yields a major peak corresponding to the protonated molecular ion [M+H]+, confirming the expected molecular weight. Tandem mass spectrometry (MS/MS) is then used to verify the amino acid sequence. Collision-induced dissociation (CID) of the parent ion generates a series of b- and y-type fragment ions, and the mass differences between consecutive ions in these series correspond to the residue masses of the amino acids in the peptide, thus confirming the sequence Lys-Ile-Phe-Met-Lys.

Ion TypeFragment SequenceCalculated m/z
b2Ac-Lys171.11
b3Ac-Lys-Ile284.20
b4Ac-Lys-Ile-Phe431.27
b5Ac-Lys-Ile-Phe-Met562.31
y1Lys-NH2146.11
y2Met-Lys-NH2277.15
y3Phe-Met-Lys-NH2424.22
y4Ile-Phe-Met-Lys-NH2537.31

X-ray Crystallography for Solid-State Structural Determination

To date, a high-resolution crystal structure of this compound has not been deposited in the public databases. Obtaining well-ordered crystals of small, flexible peptides can be challenging. However, should a crystal structure become available, it would provide an atomic-level view of the peptide's conformation in the solid state, including precise bond lengths, bond angles, and torsion angles. This would allow for a detailed comparison with the solution-state conformations determined by NMR and CD spectroscopy.

Conformational Dynamics and Flexibility Studies

The combined data from CD and NMR spectroscopy strongly suggest that this compound is a highly flexible molecule in aqueous solution. The lack of persistent long-range NOEs in the NMR data indicates that the peptide backbone samples a wide range of conformations. Molecular dynamics (MD) simulations could be employed to further explore the conformational landscape of this peptide. Such simulations can provide insights into the transient structures and the timescales of conformational interconversions, offering a more complete picture of the peptide's dynamic behavior.

Biological Activities and Mechanistic Investigations in Pre Clinical Models

In Vitro Biological Efficacy Profiling

Initial in vitro profiling has been instrumental in mapping the biological activities of Ac-Lys-Ile-Phe-Met-Lys-NH2. This has involved a systematic evaluation of its effects on various biological targets and systems.

Currently, there is a lack of specific data from publicly available research detailing the direct binding and activation of this compound with G-protein coupled receptors (GPCRs), the Nociceptin/Orphanin FQ (NOP) receptor, melanocortin-4 receptors, or opioid receptors. While the peptide is listed in catalogues of biologically active peptides, detailed receptor affinity and functional assay results are not provided in the accessible literature. usbio.net

Information regarding the specific inhibitory or modulatory activity of this compound against enzymes such as prohormone convertases, histone deacetylases, or Angiotensin-Converting Enzyme (ACE) is not detailed in the currently available scientific literature. usbio.net Although catalogues list it among various peptides, specific enzyme inhibition constants or modulation data are absent. usbio.net

Detailed studies on the effects of this compound in cell-based functional assays, including cell migration, proliferation, and the modulation of specific signaling pathways, are not extensively documented in the public domain.

The potential of this compound as an antimicrobial agent has not been specifically reported in the available research.

There is no direct evidence or published research to suggest that this compound possesses anticancer activity in cell lines.

Specific studies detailing the binding and interaction of this compound with DNA or RNA are not present in the available scientific literature.

Cell Penetration and Translocation Mechanisms

There is no available research on the specific mechanisms by which this compound might penetrate or translocate across cellular membranes. Peptides with cationic residues, such as the two lysine (B10760008) (Lys) residues in this sequence, can sometimes exhibit cell-penetrating properties. This is often mediated by electrostatic interactions with the negatively charged components of the cell membrane. However, without empirical data from studies on this compound, any discussion of its potential for cell penetration remains speculative.

In Vivo Efficacy Assessment in Animal Models

No in vivo studies in animal models have been published for the peptide this compound. Consequently, there is no data to assess its efficacy in any physiological or pathological context.

Investigation of Specific Physiological Responses (e.g., Analgesia, Wound Healing)

There are no reports of this compound being investigated for analgesic or wound healing properties in animal models. While other peptides have been studied for these applications, the specific sequence has not been the subject of such research.

Organ-Specific Effects and Systemic Distribution in Animal Models

Information regarding the organ-specific effects or the systemic distribution of this compound in animal models is not available. Biodistribution studies, often conducted using radiolabeled peptides, are essential for understanding the pharmacokinetic profile of a compound, but no such studies have been reported for this peptide.

Target Engagement Verification in Biological Systems

There is no evidence of target engagement studies for this compound. Such studies are crucial to confirm that a molecule interacts with its intended biological target in a living system. Without identified targets or relevant in vivo models, this aspect of the peptide's preclinical profile remains unknown.

Structure Activity Relationship Sar Studies and Rational Design Principles

Alanine (B10760859) Scanning and Point Mutation Analyses for Key Residue Identification

Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid residues within a peptide. abclonal.com By systematically replacing each residue with alanine, a non-bulky, chemically inert amino acid, researchers can identify "hot spots"—residues that are critical for the peptide's activity. mdpi.com A significant drop in activity upon substitution suggests the original residue plays a crucial role in target binding or maintaining the bioactive conformation. While single alanine mutations are common, more advanced methods involve combinatorial libraries where multiple positions are simultaneously varied with alanine to understand the complete SAR landscape and non-additive effects. mdpi.comresearchgate.net

For a peptide such as Ac-Lys-Ile-Phe-Met-Lys-NH2, an alanine scan would involve synthesizing and testing the following analogues:

Ac-Ala -Ile-Phe-Met-Lys-NH2

Ac-Lys-Ala -Phe-Met-Lys-NH2

Ac-Lys-Ile-Ala -Met-Lys-NH2

Ac-Lys-Ile-Phe-Ala -Lys-NH2

Ac-Lys-Ile-Phe-Met-Ala -NH2

Point mutation analysis extends this principle by substituting residues with other amino acids beyond alanine to probe the effects of different physicochemical properties like charge, hydrophobicity, or size at a specific position. For instance, replacing Lysine (B10760008) (a basic, positively charged residue) with Arginine (also basic) or Glutamine (neutral, polar) would reveal the importance of the positive charge versus the side chain structure for the peptide's function.

Positional Scanning Combinatorial Library Approaches for Optimizing Activity

Positional scanning is a powerful combinatorial chemistry tool for rapidly optimizing a peptide's sequence. abclonal.comencyclopedia.pubaacrjournals.org This method involves creating a series of peptide sub-libraries. In each sub-library, one position of the peptide is systematically replaced with all other natural (and sometimes unnatural) amino acids, while the remaining positions consist of a mixture of amino acids. abclonal.comnih.gov By screening these sub-libraries, researchers can identify the preferred amino acid for each position that results in the highest activity. nih.gov

This approach was successfully used to identify novel hexapeptides that stimulate human neutrophils. nih.gov A positional scanning synthetic peptide combinatorial library (PS-SPCL) was screened for its ability to induce a calcium increase in these cells. The results identified the most active residues for each of the six positions. nih.gov

Table 1: Example of Positional Scanning Results for a Hexapeptide Library This table illustrates the type of data obtained from a positional scanning screen, showing the most active amino acids identified for each position in a hexapeptide sequence that stimulates human neutrophils. nih.gov

Position 1Position 2Position 3Position 4Position 5Position 6
Met (M) or Gly (G)Met (M)His (H) or Met (M)Trp (W)Ala (A)Met (M) or Ile (I)

Based on these results, individual peptides like Gly-Met-Met-Trp-Ala-Ile-CONH₂ (GMMWAI) and Met-Met-His-Trp-Ala-Met-CONH₂ (MMHWAM) were synthesized and confirmed to be potent stimulators. nih.gov A similar approach applied to this compound would rapidly generate data on optimal substitutions at each of its five variable positions to enhance its desired biological activity.

Impact of Amino Acid Substitutions and Modifications on Peptide Potency and Selectivity

The substitution of specific amino acids is a cornerstone of peptide optimization, aiming to enhance potency, selectivity, and stability. Modifications can range from simple substitutions with other natural amino acids to the incorporation of unnatural or modified residues.

Studies on analogues of nociceptin/orphanin FQ (N/OFQ), which share structural similarities with the target peptide, provide valuable insights. For instance, the hexapeptide Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂, a known NOP receptor ligand, has been a template for SAR studies. researchgate.net In these studies, the Lysine residue was substituted with shorter basic amino acids like Ornithine (Orn), diaminobutanoic acid (Dab), and diaminopropanoic acid (Dap). researchgate.netuctm.edu These substitutions were found to modulate the agonist or antagonist activity of the peptide, demonstrating that the side-chain length of basic residues is crucial for biological activity. researchgate.netuctm.edu Specifically, for Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂ and its analogues, substitutions with Dab or Dap resulted in the most active NOP receptor antagonists. researchgate.net

Another common modification is the oxidation of Methionine (Met) to Methionine sulfoxide (B87167) (Met(O)), which can occur in vivo. In some peptide series, this substitution has been shown to increase antibacterial activity. conicet.gov.ar The N-terminal acetylation and C-terminal amidation, as seen in this compound, are themselves modifications designed to improve stability by mimicking natural proteins and preventing degradation by exopeptidases. frontiersin.org

Table 2: Examples of Amino Acid Substitutions in Peptide Analogues and Their Effects This table summarizes findings from SAR studies on related peptides, showing how specific substitutions can alter biological activity.

Parent Peptide TemplatePositionSubstitutionResulting EffectReference(s)
Ac-Arg-Tyr-Tyr-Arg-Ile-Lys -NH₂LysOrnithine (Orn)Modulated antagonist activity researchgate.net
Ac-Arg-Tyr-Tyr-Arg-Ile-Lys -NH₂LysDiaminobutanoic acid (Dab)Strong inhibitory effect (antagonist) researchgate.net
Ac-Arg-Tyr-Tyr-Arg-Ile-Lys -NH₂LysDiaminopropanoic acid (Dap)Strong inhibitory effect (antagonist) researchgate.net
N/OFQ(1-13)NH₂ (...Arg-Lys -...)Lys⁹Ornithine (Orn)Enhanced biological activity uctm.edu
Penetratin Analogue (...Met ...)MetMet(O)Increased antibacterial activity conicet.gov.ar

Stereochemical Influences on Biological Activity (e.g., D-Amino Acid Incorporations)

The stereochemistry of amino acids is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. taylorandfrancis.com While natural proteins are composed almost exclusively of L-amino acids, the strategic incorporation of their mirror images, D-amino acids, is a powerful tool in peptide drug design. The primary benefit of D-amino acid substitution is the enhancement of proteolytic stability, as proteases are stereospecific and generally cannot cleave peptide bonds involving D-residues. rsc.orgnih.gov

However, the impact of D-amino acid incorporation extends beyond stability. It can profoundly influence peptide conformation and receptor binding. Simply swapping an L-amino acid for its D-enantiomer can alter the peptide's surface topology and disrupt the precise orientation of side chains required for receptor interaction, potentially leading to a loss of activity. plos.org For instance, replacing L-Ser with D-Ser in a fibronectin-derived peptide drastically reduced its interaction with the vitronectin receptor while having little effect on its binding to the fibronectin receptor, thus altering its selectivity. nih.gov In some cases, the incorporation of a D-amino acid can induce a specific turn in the peptide backbone, which may be favorable for activity. Conversely, replacing N-terminal L-amino acids with their D-counterparts in a helical peptide was shown to negatively impact the formation of the α-helix, a structure crucial for its function. frontiersin.org

Table 3: General Effects of D-Amino Acid Incorporation This table outlines the common goals and potential outcomes of substituting L-amino acids with D-amino acids in peptide design.

ModificationRationale / GoalPotential Outcome(s)Reference(s)
L- to D-Amino AcidEnhance proteolytic stabilityIncreased peptide half-life; improved stability against trypsin and chymotrypsin. rsc.orgnih.gov
L- to D-Amino AcidAlter peptide conformationInduction of specific turns (e.g., β-turn); disruption of secondary structures (e.g., α-helix). frontiersin.org
L- to D-Amino AcidModulate receptor bindingDecreased affinity (due to altered topology); increased receptor selectivity. plos.orgnih.gov
All-D-Peptide (Inverso)Mimic parent peptide while resisting proteolysisCan adopt a left-handed helical conformation; may not effectively mimic backbone/side-chain orientation. plos.org

Design of Constrained Peptides (e.g., Cyclization, Stapling) to Enhance Stability and Activity

Linear peptides like this compound are often highly flexible in solution. This conformational freedom can be a liability, as it is associated with an entropic penalty upon binding to a target and makes the peptide more susceptible to enzymatic degradation. encyclopedia.pubbiosynth.com Constraining the peptide into its bioactive conformation can overcome these limitations, leading to enhanced stability, higher binding affinity, and improved specificity. biosynth.comnih.govcreative-biolabs.com

Common strategies to introduce conformational constraints include:

Cyclization: Forming a covalent bond to create a macrocycle. This can be achieved in several ways:

Head-to-tail: Linking the N-terminal amine to the C-terminal carboxyl group. creative-biolabs.com

Side chain-to-side chain: Creating a bridge between the side chains of two amino acids, such as a disulfide bond between two cysteine residues or a lactam bridge between the side chains of Aspartic acid and Lysine. encyclopedia.pubcreative-biolabs.com

Side chain-to-terminus: Linking a side chain to either the N- or C-terminus.

Stapling: Introducing a synthetic brace across adjacent turns of an α-helix. This is often done by replacing two amino acids with unnatural ones that can be covalently linked, for example, through hydrocarbon stapling via olefin metathesis. rsc.org This technique is particularly effective at stabilizing α-helical structures. biosynth.com

A prominent example is the development of cyclic analogues of α-melanocyte-stimulating hormone (α-MSH). The linear peptide was optimized into a highly potent cyclic lactam analogue, Ac-Nle-c[Asp⁵,D-Phe⁷,Lys¹⁰]α-MSH-(4-10)-NH₂. acs.orgebi.ac.uk This compound combines cyclization (a lactam bridge between Asp⁵ and Lys¹⁰) with other modifications, including D-amino acid substitution, to lock the peptide into a potent, receptor-selective conformation. acs.orgebi.ac.uk

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov In peptide QSAR, the physicochemical properties of the amino acids are encoded as numerical descriptors. researchgate.net These descriptors can include parameters related to hydrophobicity, steric properties (size and shape), and electronic properties (charge).

By applying statistical methods like partial least squares (PLS) to a set of peptide analogues with known activities, a mathematical model is built that can predict the activity of new, untested sequences. researchgate.net This allows for the in silico screening of virtual libraries of peptides, prioritizing the synthesis of candidates with the highest predicted potency and saving significant time and resources.

For a peptide like this compound, a QSAR study would involve:

Synthesizing a training set of analogues with various amino acid substitutions.

Measuring the biological activity of each analogue.

Calculating a set of physicochemical descriptors for each amino acid in the sequences.

Using statistical methods to build a regression model linking the descriptors to the observed activity.

Validating the model's predictive power using an external test set of peptides.

This approach transforms SAR from a qualitative set of rules into a quantitative, predictive tool for the rational design of optimized peptide therapeutics. nih.gov

Computational Chemistry and Molecular Modeling for Peptide Research

Ligand-Receptor Docking and Binding Affinity Predictions

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. This technique is crucial for understanding how a peptide like Ac-Lys-Ile-Phe-Met-Lys-NH2 might interact with its biological target. The process involves sampling a high number of possible conformations and orientations of the peptide within the receptor's binding site and scoring them to estimate binding affinity.

The binding affinity of peptides is significantly influenced by the properties of their constituent amino acids. Aromatic residues such as Phenylalanine (Phe) are known to contribute substantially to the stability of protein-protein interactions due to their hydrophobicity and size. rsc.org The presence of Phe in the this compound sequence suggests it could be a key residue for receptor binding. rsc.org Similarly, charged residues like Lysine (B10760008) (Lys) can form critical electrostatic interactions with acidic residues in a receptor's binding pocket. nih.gov For instance, in studies of the melanocortin 4 receptor (MC4R), charged groups on ligands were found to interact with acidic residues in the transmembrane helices. nih.gov

Docking studies on similar peptide systems, such as agonists for the Glucagon-Like Peptide 1 Receptor (GLP-1R), have identified specific binding pockets and key interacting residues. diva-portal.org These studies often result in a binding energy score, which provides a qualitative estimate of the binding affinity.

Table 1: Representative Interacting Residues in Peptide-Receptor Docking Studies (Note: This table is illustrative, based on findings from similar peptide-receptor systems, as specific docking data for this compound is not publicly available.)

Receptor Target ExampleKey Interacting Ligand ResiduesKey Interacting Receptor ResiduesType of InteractionReference
Melanocortin 4 Receptor (hMC4R)His, Phe, Arg, TrpGlu100, Asp122, Asp126, Phe261Electrostatic, Hydrophobic nih.gov
Glucagon-Like Peptide 1 Receptor (GLP-1R)N/A (Allosteric Modulator)MET 397, PHE 390, THR 355Hydrophobic diva-portal.org

The docking process for this compound would involve preparing the 3D structure of the peptide and its putative receptor, followed by a systematic search of conformational and rotational space to identify the most stable binding mode, often guided by known pharmacophore elements. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of peptides and their interactions with the environment, complementing the static picture from docking. By simulating the movements of atoms over time, MD can reveal the conformational flexibility of this compound, its interaction with solvent molecules, and the dynamics of its binding to a receptor. biorxiv.org

Conformational analysis of peptides using MD is a well-established technique. nih.gov For example, a theoretical conformational study of the tripeptide Ac-Lys-Pro-Val-NH2 was conducted using molecular dynamics to understand its structure-activity relationship. nih.gov Such simulations for this compound would likely reveal a propensity for certain secondary structures, such as turns or helical segments, particularly in different environments like water or a membrane-mimicking solvent. conicet.gov.ar MD simulations of peptides in a trifluoroethanol (TFE)/water system have been shown to induce helical structures that may not be present in pure water. conicet.gov.ar

The interaction dynamics, particularly with cell membranes, are also amenable to MD studies. Simulations have been used to calculate the free energy changes associated with the permeation of amino acids and short peptides across lipid bilayers, highlighting the importance of hydrophobic and charged residues in this process. mdpi.com The presence of both hydrophobic (Ile, Phe, Met) and cationic (Lys) residues in this compound suggests complex interactions with lipid membranes, which MD simulations could elucidate.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Peptide (Note: This table presents a generalized set of parameters for MD simulations.)

ParameterDescriptionTypical Value/SoftwareReference
Force FieldA set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS acs.org
Water ModelExplicit representation of solvent molecules.TIP3P, SPC/E biorxiv.org
System SizeTotal number of atoms in the simulation box.~50,000 - 150,000 atoms mdpi.com
Simulation TimeThe duration of the simulated physical time.Nanoseconds (ns) to Microseconds (µs) conicet.gov.ar
EnsembleStatistical ensemble defining thermodynamic variables (e.g., NPT: constant Number of atoms, Pressure, Temperature).NPT, NVT acs.org

De Novo Peptide Design Algorithms

De novo peptide design involves creating new peptide sequences with desired properties using computational algorithms, without relying on a known template. ethz.chnih.gov These methods are essential for developing novel peptide analogs of a lead compound like this compound to improve its bioactivity, stability, or specificity. researchgate.net

The design process typically follows a multi-stage workflow. researchgate.net

Backbone Generation and Selection: A target fold or structure is defined, and computational methods generate thousands of backbone conformations that fit the predefined criteria. csic.es

Sequence Optimization: For a chosen backbone, algorithms search for the optimal amino acid sequence that will fold into that structure and exhibit the desired function. This often involves minimizing a potential energy function. researchgate.net

Binding Affinity Calculation: The designed sequences are then evaluated for their binding affinity to the target receptor, often using docking or more approximate methods. researchgate.net

For this compound, a de novo design approach could be used to create analogs with enhanced affinity for a specific receptor. For example, algorithms could explore substitutions at each of the six positions to identify variants with improved binding scores while maintaining a stable conformation. The use of non-natural amino acids can also be incorporated into these design methods to confer unique properties. nih.gov

Virtual Screening for Novel Peptide Leads

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover entirely new peptide leads or to find novel peptides based on a known scaffold, such as that of this compound.

In the context of this peptide, a virtual screening campaign could involve:

Structure-based virtual screening: If the 3D structure of the target receptor is known, large peptide libraries can be docked into the binding site. The top-scoring peptides are then selected for further investigation.

Ligand-based virtual screening: If the receptor structure is unknown, the structure of this compound itself can be used as a template. The screening would search for other peptides in a database that have a similar shape or similar chemical features (pharmacophores).

The analysis of amino acid composition in active peptides can inform the design of focused libraries for screening. For instance, studies on anticancer peptides have shown a high frequency of Lysine (Lys) and Leucine (Leu), suggesting that libraries enriched in these residues might be more successful. acs.orgmdpi.com Dipeptide composition analysis has also been used to identify patterns in active sequences, which can guide the design of virtual libraries. acs.org

Prediction of Peptide Stability and Degradation Pathways

A significant challenge for peptide therapeutics is their limited stability in vivo due to rapid degradation by proteases. unc.edu Computational methods can predict the likely stability of a peptide and its potential degradation pathways.

The stability of this compound is enhanced by its terminal modifications. N-terminal acetylation and C-terminal amidation protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively. nih.gov Acetylation of the N-terminus has been shown to improve the half-life of short peptides in serum. nih.gov

However, the peptide remains susceptible to cleavage by endopeptidases at internal peptide bonds. The presence of two Lysine residues makes it a potential substrate for trypsin-like proteases, which cleave after basic amino acid residues. Computational tools can predict cleavage sites for various proteases based on sequence motifs. Furthermore, certain amino acids like Methionine (Met) are prone to oxidation, which can inactivate the peptide.

Computational prediction of degradation pathways involves identifying potential cleavage sites and modifications. For instance, the degradation of a signal peptide by enzymes like protease IV has been studied, identifying specific cleavage points and resulting fragments. asm.org Similarly, the N-terminal sequence of a protein or peptide determines its susceptibility to various modifying enzymes, such as N-acetyltransferases (NATs). nih.gov The Met-Lys- N-terminus is a known substrate for the NatE and NatF acetyltransferase families, though the existing N-acetylation of this compound would prevent further modification here. nih.gov

Table 3: Factors Influencing the Stability of this compound

FeaturePredicted Effect on StabilityRationaleReference
N-terminal Acetylation (Ac-)Increased StabilityProtects against aminopeptidase (B13392206) degradation. nih.gov
C-terminal Amidation (-NH2)Increased StabilityProtects against carboxypeptidase degradation. unc.edu
Internal Lysine (Lys) ResiduesDecreased StabilityPotential cleavage sites for trypsin-like proteases. unc.edu
Internal Methionine (Met) ResidueDecreased StabilitySusceptible to oxidation. bachem.com

Analytical Techniques for Peptide Characterization in Biological Matrices

Chromatographic Methods for Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of peptides. resolvemass.caijsra.net Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common modality for peptide analysis. It separates molecules based on their hydrophobicity. For a peptide like Ac-Lys-Ile-Phe-Met-Lys-NH2, the retention on a non-polar stationary phase (e.g., C18) is influenced by its amino acid composition, particularly the hydrophobic residues Isoleucine (Ile), Phenylalanine (Phe), and Methionine (Met).

The process involves injecting the sample into a column and eluting it with a gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). chromforum.orgchromatographyonline.com TFA serves to improve peak shape and resolution. The peptide is detected as it elutes from the column, most commonly by UV absorbance at specific wavelengths (e.g., 214 nm for the peptide backbone or 280 nm if aromatic residues like Phenylalanine are present).

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The peak area of the peptide in an unknown sample is then compared against this curve to determine its concentration. The development of a stability-indicating HPLC assay is crucial, ensuring the method can distinguish the intact peptide from any degradation products, such as those resulting from oxidation or deamidation. tandfonline.com

Below is a table representing typical parameters for an RP-HPLC method suitable for quantifying a short, modified peptide.

ParameterValue/ConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmStationary phase for hydrophobic interaction-based separation.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the peptide.
Gradient 5% to 65% B over 30 minGradually increases hydrophobicity to elute peptides.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV at 214 nmDetection of peptide bonds.
Injection Volume 20 µLVolume of sample introduced for analysis.

Mass Spectrometry-Based Quantitation in Complex Biological Samples

Mass Spectrometry (MS) is an indispensable tool for peptide analysis, offering unparalleled sensitivity and specificity, making it the "gold standard" for peptide characterization. resolvemass.caresolvemass.ca When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful platform for quantifying peptides in complex biological fluids. researchgate.net This approach is vital for analyzing low-abundance peptides that would otherwise be undetectable. springernature.com

The process begins with sample preparation, which often involves protein precipitation to remove larger, interfering proteins, followed by solid-phase extraction (SPE) to concentrate the peptide of interest and remove salts and lipids. waters.comchromatographyonline.com The sample is then analyzed by LC-MS/MS. In the mass spectrometer, the peptide is ionized, typically using electrospray ionization (ESI), and the resulting ions are selected based on their mass-to-charge (m/z) ratio. ijsra.net

For quantification, a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is frequently used. cigb.edu.cu In SRM, a specific precursor ion (the ionized peptide) is selected, fragmented, and one or more specific fragment ions are monitored. This high selectivity minimizes interference from the biological matrix. To achieve absolute quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. cigb.edu.curesearchgate.net Because the N-terminus of this compound is acetylated, methods specifically designed for identifying and quantifying acetylated peptides are highly relevant. researchgate.netnih.gov These methods often involve an enrichment step using anti-acetyl-lysine antibodies prior to MS analysis. nih.gov

The following table outlines typical performance metrics for an LC-MS/MS bioanalytical method for a peptide.

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ) 0.2 - 1.5 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision. waters.comcigb.edu.cu
Linear Range 0.5 - 500 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration. chromatographyonline.com
Accuracy 89% - 117%Closeness of the measured value to the true value. chromatographyonline.com
Precision (%CV) < 15%The degree of reproducibility among repeated measurements. chromatographyonline.com
Recovery > 90%The efficiency of the extraction process from the biological matrix. chromatographyonline.com

Immunoassays for Peptide Detection and Measurement

Immunoassays are another key method for peptide quantification, relying on the highly specific binding interaction between an antibody and its target antigen—in this case, the peptide. The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA).

For a peptide like this compound, a custom antibody would need to be developed that specifically recognizes its unique structure, including the terminal modifications. In a competitive ELISA, a known amount of labeled peptide competes with the unlabeled peptide in the sample for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of peptide in the sample. In a sandwich ELISA, two different antibodies are used to capture and detect the peptide, offering higher specificity.

Immunoassays can be exceptionally sensitive, but their development can be time-consuming and costly. rsc.org A critical consideration is the potential for cross-reactivity, where the antibody may bind to other structurally similar peptides or metabolites, leading to inaccurate results. Therefore, careful validation is essential. Modified peptides can be effectively used in various immunoassay formats, including those designed for detecting antibodies against specific peptide antigens. nih.govtecan.comrsc.org

Microfluidic and Miniaturized Analytical Platforms

Microfluidic technologies, often called "lab-on-a-chip" systems, are emerging as powerful tools for peptide analysis. nih.govnih.gov These platforms integrate sample preparation, separation, and detection into a single, miniaturized device. creative-biolabs.com The advantages include significantly reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput automation. creative-biolabs.com

For peptide characterization, microfluidic chips can incorporate enrichment columns, chromatographic separation channels, and electrospray tips for direct coupling to a mass spectrometer. nih.govacs.org This integration minimizes sample loss and improves ease of use compared to conventional systems. acs.org Microfluidic devices can be used to probe the interactions of peptides with other molecules, such as their effect on cell membranes, providing both quantitative and functional data at a single-cell level. ufluidix.com While still a developing field, these miniaturized platforms hold great promise for the rapid and sensitive quantification of peptides like this compound in complex biological samples. nih.gov

Peptide Stability and Degradation Pathways in Pre Clinical Contexts

Enzymatic Stability Profiling (e.g., Proteolytic Resistance, Peptidase Degradation)

The enzymatic stability of Ac-Lys-Ile-Phe-Met-Lys-NH2 is significantly enhanced by its terminal modifications. The N-terminal acetylation and C-terminal amidation serve as protective caps (B75204) against degradation by exopeptidases, such as aminopeptidases and carboxypeptidases, which are prevalent in biological systems. lifetein.combiosyn.com These modifications mimic the structure of native proteins, often leading to increased metabolic stability. lifetein.comlifetein.com

However, the peptide remains susceptible to cleavage by endopeptidases, which act on internal peptide bonds. The presence of two lysine (B10760008) (Lys) residues makes the peptide a potential substrate for trypsin-like proteases, which typically cleave at the C-terminal side of lysine and arginine residues. acs.org The phenylalanine (Phe) residue introduces a potential cleavage site for chymotrypsin. The methionine (Met) residue is also a site of interest for certain metalloproteinases.

The rate of degradation by these enzymes can be quantified by incubating the peptide with purified enzymes and measuring its disappearance over time.

Table 1: Hypothetical Enzymatic Degradation of this compound

EnzymeIncubation Time (hours)Remaining Peptide (%)
Trypsin185
460
2415
Chymotrypsin195
480
2440
Pepsin (pH 2)198
490
2475

This table presents illustrative data to demonstrate potential enzymatic degradation profiles. Actual results would be determined experimentally.

In Vitro and Ex Vivo Stability in Biological Fluids (e.g., Plasma, Gastric Juice)

The stability of this compound in biological fluids is a key indicator of its potential in vivo half-life and bioavailability.

In Human Plasma: Unmodified peptides are often rapidly degraded in plasma, with half-lives that can be as short as a few seconds. nih.gov However, N-terminal acetylation and C-terminal amidation have been shown to markedly prolong the stability of peptides in plasma by protecting them from peptidases. nih.gov Studies on other peptides have shown that such modifications can significantly enhance their half-life. nih.gov

In Gastric Juice: The stability in simulated gastric fluid (SGF), which has a low pH and contains the enzyme pepsin, is critical for orally administered peptides. Many peptides show high stability in SGF. acs.org The acetyl and amide caps on this compound would likely contribute to its resistance to pepsin-mediated degradation.

In Intestinal Fluid: Simulated intestinal fluid (SIF) presents a more challenging environment due to a higher pH and the presence of a complex mixture of pancreatic proteases, including trypsin and chymotrypsin. acs.org The internal lysine and phenylalanine residues would be susceptible to cleavage in this environment.

Table 3: Hypothetical Stability of this compound in Biological Fluids

Biological FluidIncubation TimeHalf-life (t₁/₂)
Human Plasma-> 8 hours
Simulated Gastric Fluid (pH 2)-> 24 hours
Simulated Intestinal Fluid (pH 6.8)-~ 2 hours

This table provides an illustrative overview of the peptide's potential stability. Actual half-lives would be determined experimentally.

Identification of Peptide Metabolites and Degradation Products

Identifying the metabolites and degradation products of this compound is essential for understanding its metabolic fate and potential for generating active or inactive fragments. This is typically achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). pnas.org

Following incubation in enzymatic solutions or biological fluids, the resulting mixture is analyzed to separate and identify the fragments.

Potential Degradation Products:

Trypsin-mediated cleavage: Cleavage C-terminal to the two lysine residues would be expected, potentially generating fragments such as Ac-Lys, Ile-Phe-Met-Lys, and NH2-terminated fragments.

Chymotrypsin-mediated cleavage: Cleavage C-terminal to the phenylalanine residue could yield fragments like Ac-Lys-Ile-Phe and Met-Lys-NH2.

Oxidation: Oxidation of the methionine residue would result in the formation of Ac-Lys-Ile-Phe-Met(O)-Lys-NH2 (sulfoxide) and potentially Ac-Lys-Ile-Phe-Met(O2)-Lys-NH2 (sulfone).

General hydrolysis: Non-specific hydrolysis could lead to a variety of smaller peptide fragments and individual amino acids.

Table 4: Potential Degradation Products of this compound Identified by Mass Spectrometry

Degradation PathwayPotential FragmentMethod of Detection
TrypsinolysisAc-LysLC-MS/MS
Ile-Phe-Met-LysLC-MS/MS
ChymotrypsinolysisAc-Lys-Ile-PheLC-MS/MS
Met-Lys-NH2LC-MS/MS
OxidationAc-Lys-Ile-Phe-Met(O)-Lys-NH2LC-MS/MS

This table lists potential metabolites based on the peptide's sequence. The actual degradation products and their relative abundance would need to be confirmed through experimental analysis.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis conditions for Ac-Lys-Ile-Phe-Met-Lys-NH2 to minimize side reactions and maximize yield?

  • Methodological Answer : Optimize resin selection (e.g., Rink amide resin for C-terminal amidation), coupling reagents (HBTU/HOBt for efficient activation), and deprotection steps (20% piperidine in DMF). Monitor methionine oxidation by using antioxidants (e.g., 0.1 M TCEP) during cleavage. Validate yield via HPLC and mass spectrometry (MS) .
  • Table 1 : Key Synthesis Parameters

ParameterRecommendationPurpose
ResinRink amideC-terminal amidation
Coupling ReagentHBTU/HOBtEfficient peptide bond formation
Deprotection20% piperidineFmoc removal
Cleavage CocktailTFA/TIS/Water (95:2.5:2.5)Minimize Met oxidation

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA gradient) for purity assessment. Confirm identity via MALDI-TOF MS (linear mode, α-cyano-4-hydroxycinnamic acid matrix). For structural insights, employ circular dichroism (CD) spectroscopy in aqueous buffer (190–250 nm) to detect secondary structure .
  • Table 2 : Analytical Techniques Comparison

TechniqueResolutionSensitivityApplication
HPLCHigh (≥95%)ModeratePurity assessment
MALDI-TOFModerateHigh (pmol)Molecular weight confirmation
CD SpectroscopyLowHighSecondary structure analysis

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

Replicate Studies : Ensure identical experimental conditions (e.g., cell passage number, serum concentration) .

Control Variables : Test peptide stability (e.g., protease resistance via pre-incubation assays) and cell line authenticity (STR profiling) .

Orthogonal Assays : Combine viability assays (MTT) with target-specific methods (e.g., Western blot for pathway activation) .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Use AMBER or CHARMM force fields to simulate peptide-membrane interactions (e.g., lipid bilayer systems).
  • Docking Studies : Perform flexible docking with AutoDock Vina to predict binding modes to receptors (e.g., GPCRs). Validate predictions with NMR chemical shift data or mutagenesis studies .

Q. How should researchers design experiments to assess the enzymatic degradation kinetics of this compound in physiological conditions?

  • Methodological Answer :

  • Incubation Conditions : Use human serum or purified enzymes (e.g., trypsin) at 37°C, pH 7.4.
  • Time-Course Sampling : Quench reactions with 1% TFA at intervals (0–24 hrs).
  • Degradation Analysis : Quantify intact peptide via LC-MS/MS and calculate half-life using non-linear regression .

Methodological Guidelines for Data Presentation

  • Tables/Figures : Use ACS Style Guide standards for clarity (e.g., avoid excessive chemical structures in graphics) .
  • Statistical Analysis : Report mean ± SD with p-values from ANOVA or t-tests. Use Prism or R for reproducibility .
  • Ethical Replication : Disclose peptide synthesis batches and analytical validation steps to address reproducibility crises .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.